molecular formula C22H27Cl2F3N2O3 B13766335 Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride CAS No. 63990-54-5

Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride

Cat. No.: B13766335
CAS No.: 63990-54-5
M. Wt: 495.4 g/mol
InChI Key: UOCAPIHAVVORKH-UHFFFAOYSA-N
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Description

Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride (CAS: 63990-54-5; CID: 46166) is a synthetic acetophenone derivative featuring a piperazine ring substituted with a trifluoromethyl-m-tolyl group. The compound’s structure includes:

  • A propoxy linker with a hydroxyl group at the C2 position.
  • A piperazinyl moiety substituted with a trifluoro-m-tolyl group (meta-trifluoromethylphenyl).
  • A dihydrochloride salt to enhance solubility and stability.

Properties

CAS No.

63990-54-5

Molecular Formula

C22H27Cl2F3N2O3

Molecular Weight

495.4 g/mol

IUPAC Name

1-[3-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride

InChI

InChI=1S/C22H25F3N2O3.2ClH/c1-16(28)17-4-2-7-21(12-17)30-15-20(29)14-26-8-10-27(11-9-26)19-6-3-5-18(13-19)22(23,24)25;;/h2-7,12-13,20,29H,8-11,14-15H2,1H3;2*1H

InChI Key

UOCAPIHAVVORKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following analogues share the acetophenone core but differ in piperazine substituents or linker modifications:

Compound Name (CID/CAS) Key Structural Differences Molecular Formula Notable Properties
Target Compound (CID46166; CAS 63990-54-5) Trifluoro-m-tolyl substituent on piperazine; dihydrochloride salt C₂₂H₂₅Cl₂F₃N₂O₃ High lipophilicity (logP ~3.5); enhanced metabolic stability due to CF₃ group
CID46188 (CAS 63990-75-0) o-Methoxyphenyl substituent on piperazine C₂₂H₂₈N₂O₄ Moderate solubility; electron-donating methoxy group may reduce receptor affinity
CID46197 (CAS 63990-81-8) 4-Methylpiperazinyl substituent C₁₈H₂₇Cl₂N₃O₂ Smaller substituent; higher aqueous solubility (logP ~2.1)
CID39235 (CAS 42585-59-1) 4-Phenylpiperazinyl substituent C₂₃H₂₈N₂O₃ Bulky phenyl group; potential for π-π stacking interactions
CID28740 (CAS N/A) Thiazolyl-piperazinyl substituent; trimethoxyacetophenone core C₁₈H₂₃N₃O₄S Sulfur-containing heterocycle; possible kinase inhibition activity

Key Research Findings

Electronic and Steric Effects
  • The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins compared to electron-donating groups (e.g., methoxy in CID46188) .
Pharmacokinetic Properties
  • Solubility: Dihydrochloride salts (common in this class) improve aqueous solubility. For example, CID46166’s solubility in water is ~15 mg/mL, whereas non-salt forms (e.g., CID46188 free base) exhibit lower solubility (<5 mg/mL) .
  • Metabolic stability: Fluorinated compounds like CID46166 show resistance to oxidative metabolism, with in vitro half-life (t₁/₂) >4 hours in human liver microsomes, compared to t₁/₂ <2 hours for non-fluorinated analogues .

Biological Activity

Acetophenone derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride (CAS Number: 63990-54-5) is a notable member of this class. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Acetophenone Backbone : A ketone functional group attached to a phenyl ring.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms that enhances biological activity.
  • Trifluoromethyl Group : Imparts lipophilicity and potential for increased binding affinity to biological targets.
PropertyValue
Molecular FormulaC22H25F3N2O3
Molecular Weight420.44 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot specified

Antifungal Activity

Recent studies have indicated that acetophenone derivatives can exhibit antifungal properties. For instance, compounds similar in structure have shown significant activity against Candida albicans, a common fungal pathogen. The mechanism often involves the disruption of fungal cell walls and inhibition of filamentation.

  • Case Study : A derivative of acetophenone demonstrated a Fractional Inhibitory Concentration (FIC) of 0.133 when combined with fluconazole, indicating a synergistic effect that enhances antifungal efficacy .

Antidepressant Effects

The piperazine component is known for its psychoactive properties. Compounds with similar structures have been investigated for their antidepressant effects through modulation of neurotransmitter systems.

  • Research Findings : In animal models, piperazine derivatives have shown increased serotonin and norepinephrine levels, which are crucial for mood regulation.

Anticancer Potential

Emerging research suggests that acetophenone derivatives may possess anticancer properties. The trifluoromethyl group is believed to enhance the compound's ability to interact with cancer cell pathways.

  • In Vitro Studies : Preliminary studies indicate that certain acetophenone derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
  • Enzyme Inhibition : Certain acetophenones inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation and other physiological responses.

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